rab7 protein rab7 protein
Brand Name: Vulcanchem
CAS No.: 152989-05-4
VCID: VC0234352
InChI:
SMILES:
Molecular Formula: C10H9NO
Molecular Weight: 0

rab7 protein

CAS No.: 152989-05-4

Cat. No.: VC0234352

Molecular Formula: C10H9NO

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

rab7 protein - 152989-05-4

Specification

CAS No. 152989-05-4
Molecular Formula C10H9NO
Molecular Weight 0

Introduction

Molecular Characteristics of Rab7 Protein

Rab7 is encoded by the RAB7A gene in humans, located on chromosome 3, specifically on the long q arm from base pair 128,726,135 to 128,814,797 . As a member of the Ras superfamily of small GTPases, Rab7 functions as a molecular switch by cycling between GTP-bound (active) and GDP-bound (inactive) states . This cycling is regulated by guanine nucleotide exchange factors (GEFs) that promote GDP-to-GTP exchange, activating Rab7, and GTPase-activating proteins (GAPs) that stimulate GTP hydrolysis, returning Rab7 to its inactive state .

The structure of Rab7 has been characterized through crystallography studies, revealing that it interacts with Rab escort protein-1 (REP-1) via an extended interface involving the Switch 1 and 2 regions . These switch regions undergo conformational changes during the GTP/GDP cycle, enabling Rab7 to interact with different effector proteins depending on its activation state . This structural flexibility is essential for Rab7's diverse functions in membrane trafficking.

Tissue Distribution and Expression

Rab7 is widely expressed throughout human tissues, with particularly high expression found in skeletal muscle . This broad distribution reflects its fundamental importance in basic cellular processes across different cell types. The ubiquitous expression of Rab7 underscores its essential role in maintaining proper endocytic trafficking and lysosomal function in virtually all eukaryotic cells .

Primary Functions of Rab7 in Cellular Processes

Rab7 serves as a key regulator of multiple cellular pathways, primarily focusing on the late endocytic pathway and lysosomal function. Its multifaceted role extends beyond basic endosomal trafficking to influence numerous physiological processes.

Table 1: Core Functions of Rab7 Protein

FunctionDescriptionReferences
Endosomal MaturationControls transition from early to late endosomes through Rab5-to-Rab7 conversion
Lysosomal TransportRegulates vesicular transport from late endosomes to lysosomes
Lysosome BiogenesisEssential for formation and functional maintenance of lysosomes
Lysosome PositioningControls clustering and fusion of late endosomes and lysosomes in perinuclear region
Autophagy RegulationFacilitates autophagosome-lysosome fusion during macroautophagy
MitophagyMediates selective degradation of damaged mitochondria
Neurotrophin TraffickingRegulates transport and signaling of neurotrophic factors
PhagocytosisContributes to maturation of phagosomes and their fusion with lysosomes

Endosomal Maturation and Rab Conversion

One of Rab7's primary functions is regulating the maturation of early endosomes into late endosomes through a process known as Rab conversion . This transition involves the replacement of Rab5, which marks early endosomes, with Rab7, which characterizes late endosomes. The Mon1-Ccz1 complex plays a pivotal role in this process by functioning as a Rab7 GEF, specifically activating Rab7 on late endosomes .

The Rab5-to-Rab7 switch involves complex molecular mechanisms. Initially, Rabex-5, Rabaptin-5, and GTP-bound Rab5 form a complex that establishes a feedback loop for Rab5 binding, leading to rapid recruitment of numerous Rab5 effectors on Rab5-positive organelles . For transition to occur, this feedback loop must be inhibited and Rab5 GTP hydrolysis stimulated to remove Rab5 and replace it with Rab7. The SAND-1/Mon1 and Ccz1 proteins, recruited from the cytosol to endosomal membranes, are key factors enabling this switch .

Lysosomal Biogenesis and Positioning

Rab7 is fundamental for lysosome biogenesis and the maintenance of the perinuclear lysosome compartment . It controls the aggregation and fusion of late endocytic structures and lysosomes, which is critical for establishing the characteristic perinuclear clustering of lysosomes observed in most cell types .

The motility of endosomes and lysosomes depends on dynein and kinesin motors that provide opposing forces to move these organelles in different directions along microtubules . The movement of late endosomes toward lysosomes is predominantly minus-end-directed and regulated by dynein. In this process, GTP-bound Rab7 mediates the attachment of late endosomes to the dynein-dynactin complex by recruiting RILP (Rab-interacting lysosomal protein) . This interaction is essential for proper positioning and fusion of late endosomes with lysosomes.

Role in Autophagy and Mitophagy

Beyond its established functions in the endocytic pathway, Rab7 plays crucial roles in autophagy and mitophagy . During macroautophagy, Rab7 facilitates the fusion of autophagosomes with lysosomes, enabling the degradation and recycling of cellular components. In mitophagy, a specialized form of autophagy targeting damaged mitochondria, Rab7 helps coordinate the selective degradation process, contributing to cellular homeostasis and stress responses .

Molecular Mechanisms and Protein Interactions

Rab7 functions through a network of protein-protein interactions that collectively regulate endosomal trafficking and lysosomal function. These interactions are critical for both the activation of Rab7 and its downstream effects on vesicular transport.

Activation and Regulation Mechanisms

The activation of Rab7 is primarily regulated by the Mon1-Ccz1 complex, which functions as its GEF . Research using FRET sensors has revealed that Rab7 activation on late endosomes is Mon1-Ccz1-dependent and is essential for late-endosome-lysosome fusion . Interestingly, Rab7 activity on lysosomes appears to be independent of Mon1-Ccz1, suggesting different regulatory mechanisms on different organelles .

Expression of Rab7 dominant negative mutants causes dispersal of late endosomes, resulting in the disappearance of perinuclear late endosomal and lysosomal clusters and blocking cargo trafficking to lysosomes . Conversely, expression of constitutively active Rab7 (Q67L mutant) or overexpression of wild-type Rab7 causes the formation of large endocytic structures densely packed in the perinuclear region .

Rab7 Interaction Network

Rab7 interacts with numerous proteins to execute its diverse functions. These interactions are crucial for coordinating the movement, positioning, and fusion of endocytic vesicles.

Table 2: Key Rab7 Interacting Proteins and Their Functions

ProteinFunction in Relation to Rab7References
RILPMediates attachment of late endosomes to dynein-dynactin complex for microtubule-based transport
ORP1LInteracts with Rab7 and RILP; transfers Rab7-RILP complex to βIII spectrin for microtubule translocation
Mon1-Ccz1Functions as Rab7 GEF, activating Rab7 specifically on late endosomes
REP-1Interacts with Rab7 via Switch 1 and 2 regions; involved in Rab prenylation
βIII SpectrinInteracts with dynein, enabling movement along microtubules
VPS35Component of retromer complex; interacts with Rab7 for endosome-to-Golgi retrieval

Upon membrane anchoring and activation, Rab7 simultaneously interacts with ORP1L and RILP . The Rab7-RILP complex is then transferred by ORP1L to βIII spectrin, which initiates translocation to microtubules through interaction with dynein . This sequence of interactions is essential for the proper movement and positioning of late endosomes and lysosomes.

Recent Advances in Rab7 Research

Recent studies have revealed unexpected aspects of Rab7 function, challenging some established paradigms and expanding our understanding of this protein's role in cellular biology.

Rab7-Independent Lysosomal Pathways

A groundbreaking study using an unbiased whole genome screen in human haploid cells (HAP1) found that Rab7 loss substantially decreased rather than increased total and cell surface levels of integrins and other membrane proteins . This finding contradicted expectations based on Rab7's established role in lysosomal degradation pathways.

Further investigation revealed a Rab7-independent pathway that becomes activated in the absence of Rab7 expression and generates functional lysosomes from Rab4- and transferrin receptor-containing recycling endosomes . This discovery suggests that cells possess alternative mechanisms for lysosome formation that can compensate when the conventional Rab7-dependent pathway is compromised.

Functional Lysosomes Without Rab7

Challenging the long-held view that Rab7 is absolutely required for lysosomal function, recent research has shown that Rab7-deficient cells can produce late endosomes and lysosomes with acidic pH, lysosome-specific proteins, and membrane architectures that are functional in degradative processes . Protein degradation in these cells was normal or even accelerated despite lacking Rab7 expression, suggesting more complex and redundant regulatory mechanisms for lysosomal function than previously appreciated .

Rab7 in Health and Disease

The critical importance of Rab7 in cellular physiology is underscored by its involvement in various disease states when its function is compromised or altered.

Genetic Disorders Related to Rab7 Dysfunction

Mutations in the RAB7A gene are directly associated with Hereditary sensory neuropathy type 1C (HSN IC), also known as Charcot-Marie-Tooth syndrome type 2B (CMT2B) . This peripheral neuropathy is characterized by progressive distal sensory loss and various ulcero-mutilating features. The disease-causing mutations in Rab7 affect its GTPase activity and interaction with effector proteins, disrupting normal endocytic trafficking in neurons .

Rab7 in Cancer Biology

Rab7 has been identified as a tumor suppressor, with its dysfunction potentially contributing to cancer progression . Research has shown that mutations in the lysosomal pathway, including those affecting Rab7, can result in tumor progression in melanoma cells . This connection highlights the importance of proper endolysosomal function in preventing carcinogenesis.

Table 3: Rab7-Associated Diseases and Pathological Conditions

Disease/ConditionAssociation with Rab7References
Charcot-Marie-Tooth type 2B (CMT2B)Caused by dominant mutations in RAB7A gene
CancerDysfunction of Rab7 as a tumor suppressor contributes to tumor progression
Helicobacter pylori infectionRab7 involved in cellular vacuolation induced by the cytotoxin VacA
Neurodegenerative diseasesAltered Rab7 function implicated in neuronal pathologies
Lipid storage disordersRab7 dysfunction affects lipid trafficking and metabolism

Infectious Disease Mechanisms

Rab7 has been implicated in host-pathogen interactions. For instance, it plays a fundamental role in the cellular vacuolation induced by the cytotoxin VacA of Helicobacter pylori . Additionally, various intracellular pathogens have evolved mechanisms to manipulate Rab7 function to evade lysosomal degradation and establish persistent infections .

Future Research Directions

Despite extensive investigation, numerous aspects of Rab7 biology remain to be fully elucidated. Future research will likely focus on several key areas:

  • Further characterization of Rab7-independent pathways for lysosome formation and function, as recently discovered .

  • Detailed mapping of the complete Rab7 interactome across different cell types and physiological conditions.

  • Development of targeted therapeutics for Rab7-associated diseases, particularly for CMT2B and cancer.

  • Exploration of the role of Rab7 in specialized cell types, such as neurons, where its function appears to be particularly critical .

  • Investigation of potential regulatory roles for Rab7 in signaling pathways beyond its established functions in membrane trafficking.

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